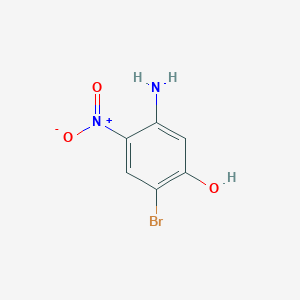

5-Amino-2-bromo-4-nitrophenol

説明

Structure

2D Structure

3D Structure

特性

IUPAC Name |

5-amino-2-bromo-4-nitrophenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BrN2O3/c7-3-1-5(9(11)12)4(8)2-6(3)10/h1-2,10H,8H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZFUAQAHNPUZGL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=CC(=C1O)Br)[N+](=O)[O-])N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BrN2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80681477 | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.02 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

855836-08-7 | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80681477 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Amino-2-bromo-4-nitrophenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Strategic Synthetic Methodologies and Chemical Transformations for 5 Amino 2 Bromo 4 Nitrophenol

Retrosynthetic Analysis and Key Disconnections for 5-Amino-2-bromo-4-nitrophenol

Retrosynthetic analysis is a technique used to deconstruct a target molecule into simpler, commercially available starting materials. For this compound, the primary disconnections involve the carbon-nitrogen and carbon-bromine bonds. A plausible retrosynthetic route starts by disconnecting the amino group, leading to the precursor 2-bromo-4-nitrophenol. This intermediate can be further simplified by disconnecting the bromo and nitro groups.

A logical forward synthesis, based on this analysis, could begin with a readily available starting material like phenol (B47542). The synthetic sequence would then involve the introduction of the nitro and bromo substituents, followed by the reduction of the nitro group to an amine. The order of these steps is critical to achieving the desired isomer. For instance, a potential synthetic pathway could involve the nitration of a protected phenol, followed by bromination and then deprotection and reduction. Another approach could start with 2-amino-4-nitrophenol (B125904), followed by a selective bromination step. evitachem.com

Advanced Approaches to Regioselective Bromination in Substituted Phenols

The introduction of a bromine atom at a specific position on a substituted phenol ring, known as regioselective bromination, is a key challenge in the synthesis of this compound. The hydroxyl group of phenol is a strong activating group and directs incoming electrophiles to the ortho and para positions. savemyexams.com This can often lead to a mixture of products, including polybrominated compounds. mdpi.com

Directed Bromination Techniques

To overcome the challenge of low regioselectivity, various directed bromination techniques have been developed. These methods utilize a directing group to guide the bromine atom to a specific position. One such approach involves the use of a sulfoxide (B87167) in the presence of hydrobromic acid (HBr). The steric bulk of the sulfoxide can favor bromination at the less hindered para-position of phenols. ccspublishing.org.cn Another strategy employs N-bromosuccinimide (NBS) in the presence of a catalytic amount of p-toluenesulfonic acid (pTsOH). nih.gov This method has been shown to be effective for the mono-ortho-bromination of para-substituted phenols. nih.gov The use of tungstophosphoric acid as a catalyst with N-bromosaccharin has also been reported for efficient and rapid bromination of phenols. iau.ir

| Catalyst/Reagent System | Selectivity | Reference |

| HBr / Sterically hindered sulfoxide | Para-selective | ccspublishing.org.cn |

| NBS / p-TsOH | Ortho-selective (for para-substituted phenols) | nih.gov |

| N-bromosaccharin / Tungstophosphoric acid | High | iau.ir |

| KBr / ZnAl–BrO3−–Layered Double Hydroxides | Para-selective | mdpi.com |

Protecting Group Strategies for Positional Selectivity

Protecting groups offer another avenue to control the regioselectivity of bromination. By temporarily blocking one or more reactive sites on the phenol ring, the bromination can be directed to the desired position. For instance, a bulky protecting group on the hydroxyl function can sterically hinder the ortho positions, thereby favoring para-bromination. Common protecting groups for phenols include ethers and esters. However, the choice of protecting group is crucial as some can be sensitive to the reaction conditions used for bromination. The introduction and subsequent removal of the protecting group add extra steps to the synthesis, but the enhanced selectivity often justifies this. nih.gov

Controlled Nitration and Reduction Pathways for Aromatic Systems

The introduction and subsequent transformation of the nitro group are pivotal steps in the synthesis of this compound.

Selective Introduction of the Nitro Group

The nitration of phenols typically requires milder conditions than the nitration of benzene (B151609) due to the activating nature of the hydroxyl group. savemyexams.com Using dilute nitric acid can lead to mononitration. savemyexams.com However, achieving high regioselectivity can be challenging. A variety of reagents and methods have been developed to afford better control over the position of nitration. For example, using metal nitrates like copper(II) nitrate (B79036) trihydrate can provide good yields of nitrophenols. ijcce.ac.ir Phase-transfer catalysts in a two-phase system with dilute nitric acid have also been shown to accomplish highly selective nitration of phenols under mild conditions. researchgate.netacs.org Another approach involves the use of solid-phase reagents, such as bismuth(III) nitrate pentahydrate, which can offer good yields and high regioselectivity. researchgate.net

| Nitrating Agent/System | Conditions | Selectivity | Reference |

| Dilute Nitric Acid | Room Temperature | Mixture of ortho and para | savemyexams.com |

| Cu(NO3)2·3H2O | Anhydrous organic solvents | High para-selectivity | ijcce.ac.ir |

| Dilute HNO3 / Phase-transfer catalyst | Liquid-liquid two-phase system | High | researchgate.netacs.org |

| Bi(NO3)3·5H2O | Solid phase or in acetone | Good to high | researchgate.net |

| Mg(HSO4)2 / NaNO3 / wet SiO2 | Dichloromethane, room temperature | Moderate to excellent yields | mdpi.com |

Catalytic and Stoichiometric Reduction of Nitro to Amino Functionality

The final step in the proposed synthesis is the reduction of the nitro group to an amino group. This transformation must be selective, leaving the bromo substituent and the phenolic hydroxyl group intact.

Catalytic Hydrogenation: This is a widely used method for nitro group reduction. Catalysts such as palladium on carbon (Pd/C) or platinum on carbon (Pt/C) are commonly employed with a hydrogen source. rsc.orgrsc.org The choice of catalyst and reaction conditions can influence the selectivity. For instance, Pd/C in the presence of hydrazine (B178648) hydrate (B1144303) has been used for the selective reduction of halogenated nitroarenes. nih.gov Silver nanoparticles supported on titania have also been shown to be highly active catalysts for the reduction of nitroarenes to the corresponding anilines. nih.gov

Stoichiometric Reduction: Metal-based reducing agents are also effective for this transformation. Metals like iron, tin, or zinc in the presence of an acid have been traditionally used. acsgcipr.org These methods are often chosen for their compatibility with other functional groups. acsgcipr.org More recently, systems like sodium borohydride (B1222165) (NaBH4) in the presence of a catalyst have been developed. For example, NaBH4 with an organocatalyst like phenyl(2-quinolyl)methanol has been shown to be chemoselective for the reduction of the nitro group. researchgate.net

| Reducing System | Type | Key Features | Reference |

| Pd/C, H2 | Catalytic | Widely used, can be selective | rsc.org |

| Pd/C, Hydrazine Hydrate | Catalytic | Selective for halogenated nitroarenes | nih.gov |

| Ag/TiO2, NaBH4 | Catalytic | Highly active | nih.gov |

| Fe, HCl/HOAc | Stoichiometric | Traditional method, good functional group tolerance | acsgcipr.org |

| NaBH4, Organocatalyst | Stoichiometric | Chemoselective | researchgate.net |

Multi-Step Synthesis Optimization for Yield and Purity in Complex Chemical Synthesis

Optimizing multi-step syntheses is crucial for maximizing the yield of the desired product while ensuring high purity, which is particularly important in the production of fine chemicals and pharmaceutical intermediates. orgchemres.org For a complex synthesis like that of this compound, each step must be finely tuned.

The key to optimization lies in the systematic variation of reaction parameters to find the ideal conditions. orgchemres.org This involves:

Reaction Conditions : Temperature, pressure, solvent choice, and reagent concentration directly influence reaction rates, selectivity, and yield. orgchemres.org For the nitration of substituted phenols, controlling the temperature is critical to prevent over-nitration and the formation of unwanted by-products. The choice of solvent can affect the solubility of reactants and the stability of intermediates, thereby impacting the reaction outcome. numberanalytics.com

Catalysts : In many aromatic transformations, catalysts play a pivotal role. For instance, in cross-coupling reactions to form C-N or C-C bonds, the choice of metal catalyst (like palladium or copper) and the associated ligand is critical for efficiency. acs.orgacs.org

Purification Techniques : Achieving high purity often requires multiple purification steps. Crystallization is a highly effective method for purifying solid compounds on a large scale, as it can efficiently remove even small amounts of impurities. acs.org The selection of an appropriate solvent system is paramount for successful crystallization. Other techniques like chromatography are essential for purification, especially at the laboratory scale.

Process Monitoring : Real-time analysis of the reaction mixture allows chemists to track the consumption of reactants and the formation of products. orgchemres.org This enables precise determination of the reaction endpoint, preventing the formation of degradation products due to extended reaction times.

The following table illustrates how reaction parameters can be optimized for the nitration of phenol, a foundational reaction for producing compounds like nitrophenols. units.it

| Parameter | Variation | Effect on Yield and Purity | Citation |

| Nitrating Agent | Dilute HNO₃ vs. Concentrated HNO₃/H₂SO₄ | Concentrated mixed acid provides a higher concentration of the nitronium ion (NO₂⁺), leading to faster reaction rates but potentially lower selectivity and higher risk of over-nitration. Dilute nitric acid offers milder conditions and better selectivity for mononitration. | units.it |

| Temperature | Low (0-20°C) vs. High (>40°C) | Lower temperatures favor the formation of the para-isomer (p-nitrophenol) over the ortho-isomer and reduce the formation of dinitrated by-products, thus increasing purity. Higher temperatures increase the reaction rate but can lead to a decrease in selectivity and yield of the desired mononitro product. | units.it |

| Reaction Time | Short (1 hour) vs. Long (>3 hours) | An optimal reaction time maximizes the conversion of the starting material without allowing for the significant formation of secondary products. Extending the time unnecessarily can lead to product degradation or the formation of tars. | units.it |

| Solvent | Acetic Acid vs. Dichloromethane | The solvent can influence the solubility of the phenol and the stability of the intermediates. Acetic acid is a common solvent for nitration reactions. The choice affects the ease of product isolation and purification. |

Considerations for Scalable Synthesis and Process Chemistry of Substituted Aromatic Compounds

Scaling up the synthesis of substituted aromatic compounds from the laboratory bench to industrial production presents a unique set of challenges that fall under the domain of process chemistry. acs.org The goal is to develop a process that is not only high-yielding but also safe, cost-effective, robust, and environmentally sustainable. numberanalytics.comacs.org

Key considerations for the scalable synthesis of a compound like this compound include:

Process Safety : Nitration reactions are typically highly exothermic. On a large scale, the heat generated can be difficult to manage, potentially leading to runaway reactions. Therefore, efficient heat transfer and precise temperature control are paramount. The use of continuous-flow reactors, particularly microreactors, is an increasingly adopted strategy to enhance safety. rsc.org These systems have a very high surface-area-to-volume ratio, allowing for excellent heat dissipation and precise temperature control, thus minimizing the risk associated with hazardous reactions like nitration. rsc.org

Economic Viability : The cost of raw materials, reagents, solvents, and energy are major factors in large-scale production. numberanalytics.com An ideal process uses inexpensive and readily available starting materials. acs.org Furthermore, process optimization aims to maximize "atom economy" by ensuring that the maximum number of atoms from the reactants are incorporated into the final product, thereby reducing waste. rsc.org

Environmental Impact (Green Chemistry) : Modern process chemistry emphasizes the use of greener solvents, minimizing waste generation, and recycling reagents or catalysts where possible. rsc.org For example, developing processes that can recycle the acidic waste from nitration reactions can significantly improve the environmental footprint and economic efficiency of the synthesis. rsc.org

Transition from Batch to Continuous Processing : While traditional chemical synthesis is performed in batches, continuous manufacturing (flow chemistry) offers significant advantages for scalability. rsc.org Continuous processes can offer better control over reaction parameters, leading to more consistent product quality, higher yields, and improved safety. globallabor.com.br

The table below compares traditional batch processing with continuous flow processing for nitration reactions, a key step in the synthesis of many substituted aromatic compounds. rsc.org

| Feature | Batch Processing | Continuous Flow Processing | Citation |

| Safety | Higher risk due to large volumes of hazardous materials and potential for poor heat transfer. | Inherently safer due to small reaction volumes (holdup) and superior heat and mass transfer. | rsc.org |

| Control | Difficult to maintain uniform temperature and concentration throughout the large reactor volume. | Precise control over temperature, pressure, and residence time, leading to high reproducibility. | rsc.org |

| Yield & Selectivity | Often lower due to side reactions caused by hotspots or poor mixing. | Typically higher yield and selectivity due to optimized and uniform reaction conditions. | rsc.org |

| Scalability | Scaling up can be complex and non-linear ("scale-up issues"). | Easily scalable by running the process for a longer duration or by using multiple reactors in parallel ("numbering-up"). | rsc.org |

| Footprint | Requires large reactors and significant plant space. | Much smaller equipment footprint. | globallabor.com.br |

The development of a scalable process for this compound would require careful evaluation of these factors to ensure a safe, efficient, and commercially viable manufacturing route. acs.org The adoption of modern technologies like flow chemistry could offer a significant advantage in achieving these goals. rsc.org

Advanced Spectroscopic Characterization and Structural Elucidation of 5 Amino 2 Bromo 4 Nitrophenol

Vibrational Spectroscopy for Functional Group Fingerprinting and Intermolecular Interactions

Vibrational spectroscopy serves as a powerful, non-destructive tool for identifying the functional groups present within a molecule and probing the nature of intermolecular forces. By analyzing the absorption or scattering of infrared radiation, a unique vibrational fingerprint of the compound can be obtained.

Fourier Transform Infrared (FT-IR) Spectroscopy Analysis

Fourier Transform Infrared (FT-IR) spectroscopy measures the absorption of infrared radiation by a sample, which causes the bonds within the molecule to vibrate at specific frequencies. These frequencies correspond to the various functional groups present. For related nitro-substituted phenolic compounds, characteristic vibrational bands are observed. For instance, the O-H stretching vibration in phenols typically appears as a broad band around 3200 cm⁻¹. The asymmetric and symmetric stretching vibrations of the nitro (NO₂) group are expected around 1520 cm⁻¹ and 1350 cm⁻¹, respectively. The presence of an amino (NH₂) group would be indicated by stretching vibrations in the region of 3300-3500 cm⁻¹.

Table 1: Predicted FT-IR Spectral Data for 5-Amino-2-bromo-4-nitrophenol

| Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Functional Group |

| N-H Stretch | 3300 - 3500 | Amino (NH₂) |

| O-H Stretch | ~3200 (broad) | Phenolic Hydroxyl (OH) |

| C-H Stretch (Aromatic) | 3000 - 3100 | Aromatic Ring |

| Asymmetric NO₂ Stretch | ~1520 | Nitro (NO₂) |

| Symmetric NO₂ Stretch | ~1350 | Nitro (NO₂) |

| C-N Stretch | 1250 - 1350 | Amino (NH₂) |

| C-O Stretch | 1200 - 1260 | Phenolic Hydroxyl (OH) |

| C-Br Stretch | 500 - 600 | Bromo (Br) |

This table is based on characteristic infrared absorption frequencies for functional groups found in similar molecules.

Raman Spectroscopy for Molecular Vibrations

Raman spectroscopy provides complementary information to FT-IR by measuring the inelastic scattering of monochromatic light. While FT-IR is more sensitive to polar functional groups, Raman spectroscopy is often better for analyzing non-polar bonds and symmetric vibrations. In the context of this compound, Raman spectroscopy would be particularly useful for observing the vibrations of the aromatic ring and the carbon-bromine bond. For similar compounds, Raman spectra show distinct bands corresponding to the nitro group and other substituents. For example, the Raman spectrum of 4-nitrophenol (B140041) shows characteristic peaks for the nitro group and the phenolic ring. chemicalbook.com

Table 2: Predicted Raman Spectral Data for this compound

| Vibrational Mode | Predicted Raman Shift Range (cm⁻¹) | Functional Group / Bond |

| Aromatic Ring Breathing | ~1000 | Aromatic Ring |

| Symmetric NO₂ Stretch | ~1350 | Nitro (NO₂) |

| C-Br Stretch | 500 - 600 | Bromo (Br) |

This table is based on typical Raman shifts for the indicated functional groups and bonds.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Precise Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the detailed structural elucidation of organic molecules in solution. It provides information on the chemical environment, connectivity, and spatial arrangement of atoms.

Proton Nuclear Magnetic Resonance (¹H NMR) and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR)

¹H NMR spectroscopy provides information about the number of different types of protons, their chemical environments, and their proximity to other protons. For a related compound, 2-bromo-4-nitrophenol, the aromatic protons show distinct signals in the ¹H NMR spectrum. In this compound, one would expect to see signals for the two aromatic protons, the amino protons, and the hydroxyl proton. The chemical shifts of these protons are influenced by the electron-withdrawing nitro group and the electron-donating amino and hydroxyl groups.

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in the molecule gives a distinct signal. The chemical shifts of the carbon atoms in the aromatic ring would be influenced by the attached substituents (amino, bromo, nitro, and hydroxyl groups).

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| C1-OH | - | ~150-160 |

| C2-Br | - | ~110-120 |

| C3-H | ~6.5-7.0 | ~115-125 |

| C4-NO₂ | - | ~140-150 |

| C5-NH₂ | - | ~130-140 |

| C6-H | ~7.5-8.0 | ~125-135 |

| -NH₂ | ~4.0-5.0 (broad) | - |

| -OH | ~9.0-10.0 (broad) | - |

Predicted chemical shifts are estimates based on the analysis of similar substituted benzene (B151609) derivatives and general NMR principles. Actual values may vary depending on the solvent and other experimental conditions.

Two-Dimensional NMR Correlation Experiments (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments provide further insight into the molecular structure by showing correlations between different nuclei.

COSY (Correlation Spectroscopy) : This experiment identifies protons that are coupled to each other, typically on adjacent carbon atoms. sdsu.edu In this compound, a COSY spectrum would be expected to show a correlation between the two aromatic protons.

HSQC (Heteronuclear Single Quantum Coherence) : This experiment shows correlations between protons and the carbon atoms to which they are directly attached. columbia.edu An HSQC spectrum would definitively assign the proton signals to their corresponding carbon signals in the aromatic ring. columbia.edu

HMBC (Heteronuclear Multiple Bond Correlation) : This experiment reveals correlations between protons and carbons that are two or three bonds away. columbia.edu HMBC is crucial for establishing the connectivity of the entire molecule by showing, for example, correlations from the aromatic protons to the quaternary carbons (those without attached protons). columbia.edu

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight of a compound and to gain structural information through the analysis of its fragmentation patterns. The molecular formula of this compound is C₆H₅BrN₂O₃, with a monoisotopic mass of approximately 231.948 g/mol . uni.lu

In a mass spectrum, the parent molecule is ionized, and the resulting molecular ion is detected. This molecular ion can then fragment into smaller, charged pieces. The pattern of these fragment ions is characteristic of the molecule's structure. For nitroaromatic compounds, common fragmentation pathways include the loss of NO, NO₂, and other small molecules. acs.org The presence of a bromine atom would be indicated by a characteristic isotopic pattern for the molecular ion and bromine-containing fragments, due to the nearly equal natural abundance of the ⁷⁹Br and ⁸¹Br isotopes.

Table 4: Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment |

| ~232/234 | [M]⁺ (Molecular ion) |

| ~202/204 | [M - NO]⁺ |

| ~186/188 | [M - NO₂]⁺ |

| ~153 | [M - Br]⁺ |

The table shows predicted major fragments. The presence of bromine isotopes (⁷⁹Br and ⁸¹Br) will result in doublet peaks for bromine-containing fragments, separated by 2 m/z units.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the elemental composition of a molecule by measuring its mass with extremely high accuracy. Unlike nominal mass spectrometry, HRMS can distinguish between compounds that have the same nominal mass but different elemental formulas. This is achieved by measuring the mass-to-charge ratio (m/z) to four or more decimal places.

For this compound (C₆H₅BrN₂O₃), the theoretical monoisotopic mass is calculated by summing the masses of the most abundant isotopes of each element (¹²C, ¹H, ⁷⁹Br, ¹⁴N, ¹⁶O). This calculation yields a highly precise value that can be compared against experimental data. The close agreement between the measured and calculated exact mass provides strong evidence for the compound's elemental composition, confirming that no unexpected atoms are present.

Electrospray ionization (ESI) is a common soft ionization technique used in conjunction with HRMS for analyzing polar molecules like this compound. In ESI-HRMS, the molecule is typically observed as a protonated species [M+H]⁺ in positive ion mode or a deprotonated species [M-H]⁻ in negative ion mode. Predicted m/z values for various adducts of this compound are instrumental for identifying the correct ions in a spectrum. uni.lu

| Adduct Type | Chemical Formula | Predicted m/z |

|---|---|---|

| [M]⁺ | [C₆H₅BrN₂O₃]⁺ | 231.94780 |

| [M+H]⁺ | [C₆H₆BrN₂O₃]⁺ | 232.95563 |

| [M+Na]⁺ | [C₆H₅BrN₂O₃Na]⁺ | 254.93757 |

| [M-H]⁻ | [C₆H₄BrN₂O₃]⁻ | 230.94107 |

Tandem Mass Spectrometry (MS/MS) for Structural Confirmation

While HRMS confirms the elemental formula, Tandem Mass Spectrometry (MS/MS) provides information about the compound's structure by fragmenting a selected precursor ion and analyzing the resulting product ions. In an MS/MS experiment, the molecular ion (or a specific adduct like [M+H]⁺) is isolated, subjected to collision-induced dissociation (CID), and the fragments are detected. The fragmentation pattern is characteristic of the molecule's structure, as bonds break at chemically predictable locations.

For this compound, the fragmentation in negative ion mode ([M-H]⁻) would likely be initiated by the loss of stable neutral molecules or radicals from the substituted aromatic ring. Based on the fragmentation behavior of related nitroaromatic and halogenated compounds, several pathways can be predicted. nih.govacs.org

Key expected fragmentation pathways include:

Loss of NO₂: A common fragmentation for nitroaromatic compounds, resulting in the loss of a 46 Da neutral fragment (NO₂). acs.org

Loss of NO: Loss of a 30 Da neutral fragment is also frequently observed.

Loss of Br: The carbon-bromine bond can cleave, leading to the loss of a bromine radical (⁷⁹Br or ⁸¹Br). nih.gov

Decarbonylation: Loss of carbon monoxide (CO, 28 Da) can occur from the phenolic ring structure, especially after initial fragmentation. acs.org

Analyzing the masses of these product ions allows for the reconstruction of the molecular structure and confirms the specific arrangement of the amino, bromo, nitro, and hydroxyl groups on the phenol (B47542) ring.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Transitions and Conjugation Effects

Electronic Absorption Spectroscopy, commonly known as UV-Visible (UV-Vis) spectroscopy, provides insights into the electronic structure of a molecule by measuring its absorption of light in the ultraviolet and visible regions. The absorption of photons promotes electrons from lower energy molecular orbitals (typically HOMO) to higher energy ones (typically LUMO), and the wavelengths of absorption are characteristic of the energy gaps between these electronic states.

The UV-Vis spectrum of this compound is expected to be complex due to the presence of multiple chromophoric and auxochromic groups attached to the benzene ring. The phenol ring itself exhibits absorption bands below 270 nm. However, the substituents (–OH, –NH₂, –Br, –NO₂) significantly influence the spectrum. The electron-donating groups (–OH, –NH₂) and the electron-withdrawing group (–NO₂) extend the conjugated π-system, causing a shift of absorption bands to longer wavelengths (a bathochromic or red shift) compared to unsubstituted benzene.

Analysis of π-π and Charge Transfer Bands*

The electronic transitions observed in the UV-Vis spectrum of this compound are primarily of π→π* and intramolecular charge transfer (ICT) character.

π→π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital within the aromatic ring. These are typically high-intensity bands.

Intramolecular Charge Transfer (ICT): The molecule possesses strong electron-donating groups (the amino -NH₂ and hydroxyl -OH groups) and a powerful electron-withdrawing group (the nitro -NO₂ group) attached to the same π-system. This arrangement facilitates a significant transfer of electron density from the donor-rich part of the molecule to the acceptor-rich part upon electronic excitation. This ICT transition is highly characteristic and results in a strong absorption band at a relatively long wavelength, often extending into the visible region, which would impart color to the compound. The bromine atom, being an electron-withdrawing group by induction but a weak electron-donating group by resonance, also modulates the electronic structure and the energy of these transitions.

Studies on similar substituted nitrophenols confirm that the presence of both donor and acceptor groups leads to strong charge-transfer character in their electronic spectra. researchgate.netacs.org

Spectroscopic Signatures of Protonation and Deprotonation States

The UV-Vis absorption spectrum of this compound is expected to be highly sensitive to pH due to the presence of acidic (phenolic –OH) and basic (amino –NH₂) functional groups.

Computational Chemistry and Quantum Chemical Studies on 5 Amino 2 Bromo 4 Nitrophenol

Density Functional Theory (DFT) for Molecular Geometry Optimization and Electronic Structure

Density Functional Theory (DFT) has emerged as a robust and widely used computational method for investigating the electronic properties of molecules. nih.gov The accuracy of DFT calculations is contingent on the appropriate selection of exchange-correlation functionals and basis sets, which are tailored to the specific molecular system under investigation.

Selection of Exchange-Correlation Functionals and Basis Sets

The choice of exchange-correlation functional and basis set is a critical first step in any DFT study, as it directly influences the accuracy of the computed properties. For molecules like 5-Amino-2-bromo-4-nitrophenol, which feature a combination of functional groups with varying electronic effects, a careful selection is paramount. Hybrid functionals, which incorporate a portion of exact Hartree-Fock exchange, are often favored for their balanced description of electronic structure.

Commonly employed functionals for similar aromatic compounds include B3LYP (Becke, 3-parameter, Lee-Yang-Parr) and PBE0 (Perdew-Burke-Ernzerhof). rsc.orgnih.gov For a more accurate description of long-range interactions and charge-transfer excitations, long-range corrected functionals like CAM-B3LYP are often utilized. nih.govqu.edu.qa The M06-2X functional is another suitable choice, particularly for studies involving noncovalent interactions. chemmethod.com

The basis set determines the mathematical representation of the atomic orbitals. For a molecule containing a bromine atom, a basis set that includes polarization and diffuse functions is essential for an accurate description of the electron distribution. Pople-style basis sets, such as 6-311++G(d,p), and Dunning's correlation-consistent basis sets, like aug-cc-pVDZ, are frequently used for this class of molecules. nih.govrsc.org The inclusion of diffuse functions (++) is particularly important for accurately modeling the lone pairs and potential anionic character, while polarization functions (d,p) allow for greater flexibility in describing the shape of the electron cloud.

A representative selection of functionals and basis sets for studying this compound is presented in the table below.

| Functional | Basis Set | Key Features |

| B3LYP | 6-311++G(d,p) | A widely used hybrid functional offering a good balance of accuracy and computational cost. |

| PBE0 | 6-311++G(d,p) | Another popular hybrid functional, often providing improved performance for certain systems. |

| CAM-B3LYP | aug-cc-pVDZ | A long-range corrected functional, ideal for studying charge-transfer and excited states. |

| M06-2X | aug-cc-pVDZ | A meta-hybrid functional that performs well for main-group thermochemistry and noncovalent interactions. |

Conformational Analysis and Stability Studies

A thorough conformational analysis would involve a systematic rotation of the C-N and C-O bonds to identify all possible stable conformers. The relative energies of these conformers can then be calculated using DFT to determine the most stable, or ground-state, conformation. The stability of these conformers is influenced by a delicate balance of steric hindrance and stabilizing intramolecular interactions. For instance, a hydrogen bond between the hydroxyl group and the nitro group, or between the amino group and the bromine atom, could lower the energy of a particular conformation.

The optimized geometric parameters, such as bond lengths, bond angles, and dihedral angles, for the most stable conformer provide a detailed picture of the molecule's three-dimensional structure. These parameters are crucial for understanding the molecule's reactivity and spectroscopic behavior.

Below is a hypothetical data table illustrating the relative energies of different possible conformers of this compound, as would be determined by DFT calculations.

| Conformer | Key Dihedral Angles (degrees) | Relative Energy (kcal/mol) | Intramolecular Interactions |

| A (Planar) | C-C-N-H: 0, C-C-O-H: 0 | 0.00 | Potential H-bonding between -OH and -NO2 |

| B (Twisted Amino) | C-C-N-H: 90, C-C-O-H: 0 | +2.5 | Reduced conjugation of amino group |

| C (Twisted Hydroxyl) | C-C-N-H: 0, C-C-O-H: 180 | +1.8 | Disrupted H-bonding |

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational tool for investigating the electronic excited states of molecules. rsc.orgrsc.orgsemanticscholar.orgchemrxiv.org It allows for the prediction of electronic absorption and emission spectra, as well as the characterization of photophysical processes.

Prediction of Electronic Absorption and Emission Spectra

TD-DFT calculations can predict the vertical excitation energies and oscillator strengths of electronic transitions. These values correspond to the absorption maxima (λmax) and intensities of the bands in the UV-Visible absorption spectrum. For a molecule like this compound, the electronic spectrum is expected to be dominated by π → π* transitions within the aromatic ring, as well as intramolecular charge transfer (ICT) transitions.

The ICT transitions are of particular interest, as they involve the redistribution of electron density from the electron-donating amino and hydroxyl groups to the electron-withdrawing nitro group. The nature of the solvent can significantly influence the energies of these transitions, a phenomenon known as solvatochromism. qu.edu.qa TD-DFT calculations can be performed in conjunction with a continuum solvation model, such as the Polarizable Continuum Model (PCM), to simulate the effect of different solvents on the absorption spectrum.

The emission spectrum, corresponding to the fluorescence or phosphorescence of the molecule, can also be predicted by optimizing the geometry of the first excited state and then calculating the energy of the transition back to the ground state.

The following table presents hypothetical TD-DFT data for the lowest-lying electronic transitions of this compound in both the gas phase and a polar solvent.

| Transition | Excitation Energy (eV) - Gas Phase | Oscillator Strength - Gas Phase | Excitation Energy (eV) - Polar Solvent | Oscillator Strength - Polar Solvent |

| S0 → S1 | 2.85 | 0.15 | 2.75 | 0.18 |

| S0 → S2 | 3.20 | 0.45 | 3.10 | 0.50 |

| S0 → S3 | 3.55 | 0.08 | 3.48 | 0.10 |

Investigation of Photophysical Processes and Relaxation Pathways

Upon absorption of light, a molecule is promoted to an excited electronic state. It can then relax back to the ground state through various photophysical pathways, including fluorescence, phosphorescence, and non-radiative decay. TD-DFT can be used to investigate these processes by mapping out the potential energy surfaces of the ground and excited states.

For this compound, potential relaxation pathways could involve intramolecular proton transfer from the hydroxyl or amino group to the nitro group in the excited state. The presence of the heavy bromine atom could also enhance intersystem crossing from the singlet excited state to a triplet state, potentially leading to phosphorescence. Understanding these relaxation pathways is crucial for predicting the molecule's photostability and potential applications in areas such as photochemistry and materials science.

Molecular Electrostatic Potential (MEP) Surface Analysis for Reactivity Mapping

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. imist.maimist.ma The MEP is plotted onto the electron density surface, with different colors representing different values of the electrostatic potential.

Typically, regions of negative electrostatic potential (colored red) are associated with lone pairs and are susceptible to electrophilic attack. Conversely, regions of positive electrostatic potential (colored blue) are associated with atomic nuclei and are prone to nucleophilic attack. Regions of intermediate potential are colored green.

For this compound, the MEP surface would likely show a region of high negative potential around the oxygen atoms of the nitro group and the hydroxyl group, making these sites susceptible to electrophilic attack. The hydrogen atoms of the amino and hydroxyl groups, as well as the region around the bromine atom, would likely exhibit a positive electrostatic potential, indicating their susceptibility to nucleophilic attack.

The MEP surface provides a qualitative but powerful prediction of the molecule's chemical reactivity, guiding the design of synthetic routes and the understanding of its interactions with other molecules.

A summary of the expected MEP surface features and their implications for the reactivity of this compound is provided in the table below.

| Molecular Region | Expected Electrostatic Potential | Predicted Reactivity |

| Oxygen atoms of the nitro group | Highly Negative (Red) | Prone to electrophilic attack and hydrogen bonding |

| Oxygen atom of the hydroxyl group | Negative (Red/Orange) | Prone to electrophilic attack and deprotonation |

| Aromatic ring | Intermediate (Green) | Susceptible to both electrophilic and nucleophilic aromatic substitution |

| Hydrogen atoms of amino and hydroxyl groups | Positive (Blue) | Prone to nucleophilic attack and hydrogen bonding |

| Bromine atom | Slightly Positive (Blue/Green) | Potential site for nucleophilic attack or halogen bonding |

Identification of Electrophilic and Nucleophilic Sites on the Molecular Surface

The molecular electrostatic potential (MEP) is a valuable tool in computational chemistry for identifying the electrophilic and nucleophilic sites of a molecule. It visualizes the charge distribution on the molecular surface, where regions of negative potential (electron-rich) are susceptible to electrophilic attack, and regions of positive potential (electron-poor) are prone to nucleophilic attack.

In substituted phenols, the oxygen atoms of the nitro group and the phenolic hydroxyl group are typically regions of high electron density, making them likely sites for electrophilic attack. imist.maimist.ma Conversely, the hydrogen atoms of the amino and hydroxyl groups, as well as parts of the aromatic ring influenced by the electron-withdrawing groups, would exhibit positive electrostatic potential, indicating sites for nucleophilic attack. For a molecule like this compound, the MEP surface would be crucial in predicting how it interacts with other reagents.

Visualization of Charge Distribution and Potential Reaction Pathways

The visualization of charge distribution through MEP maps provides a clear picture of the molecule's electronic landscape. For instance, in related nitro-substituted aromatic compounds, the nitro group's oxygen atoms consistently show the most negative potential, highlighting them as primary centers for electrophilic interaction. thaiscience.info The distribution of charges, calculated through methods like Mulliken population analysis, further quantifies the partial charges on each atom, offering deeper insights into the molecule's polarity and reactivity. researchgate.netresearchgate.net

This detailed understanding of charge distribution allows for the prediction of potential reaction pathways. For example, in reactions involving electrophiles, the sites with the highest negative potential on the MEP surface will be the most likely points of initial interaction.

Frontier Molecular Orbital (FMO) Analysis for Chemical Reactivity Prediction

Frontier Molecular Orbital (FMO) theory is a cornerstone of chemical reactivity theory, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. wikipedia.org The energies of these orbitals and the gap between them are critical in determining the kinetic stability and chemical reactivity of a molecule. researchgate.net

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Energies

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. A higher HOMO energy indicates a greater ability to donate electrons. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. A lower LUMO energy signifies a greater ability to accept electrons.

The energy gap between the HOMO and LUMO (ELUMO - EHOMO) is a significant indicator of molecular reactivity. A smaller energy gap suggests that the molecule is more polarizable and reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For instance, studies on similar compounds like p-nitrophenol have shown that the presence of a nitro group tends to lower the energy gap, thereby increasing its reactivity compared to less substituted phenols. imist.ma

Table 1: Illustrative Frontier Molecular Orbital Energies (eV) of Related Phenolic Compounds

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| p-Nitrophenol | - | - | 4.3596 imist.ma |

| p-Aminophenol | - | - | 5.9267 imist.ma |

| p-Methylphenol | - | - | 5.8029 imist.ma |

Global and Local Reactivity Descriptors

From the HOMO and LUMO energies, several global reactivity descriptors can be calculated to quantify the chemical behavior of a molecule. These include:

Chemical Hardness (η): A measure of the molecule's resistance to change in its electron distribution. It is calculated as (ELUMO - EHOMO) / 2. A harder molecule has a larger energy gap and is less reactive. imist.ma

Chemical Potential (μ): Related to the escaping tendency of electrons from an equilibrium system. It is calculated as (EHOMO + ELUMO) / 2.

Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is calculated as μ2 / (2η).

Local reactivity descriptors, such as the Fukui function, can be used to identify the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.

Table 2: Illustrative Global Reactivity Descriptors (eV) of Related Anilines

| Compound | Chemical Hardness (η) | Electrophilicity Index (ω) |

| p-Nitroaniline | - | 1.7797 thaiscience.info |

| p-Aminoaniline | - | 0.6456 thaiscience.info |

| p-Isopropylaniline | - | 0.6284 thaiscience.info |

Theoretical Insights into Tautomerism and Isomerization Processes

Substituted phenols, especially those with amino and nitro groups, can potentially exhibit tautomerism. Tautomers are isomers that differ in the position of a proton and a double bond. For this compound, potential tautomeric forms could involve the migration of a proton from the phenolic hydroxyl group or the amino group, leading to keto-enol or imine-enamine type tautomerism.

Quantum chemical calculations can be employed to determine the relative stabilities of different tautomers and isomers by calculating their total energies. The transition states between these forms can also be located to understand the energy barriers for these processes. The solvent environment can significantly influence the equilibrium between tautomers, and computational models can account for these effects. While specific studies on the tautomerism of this compound are not prevalent, the theoretical framework exists to investigate these potential transformations and predict the most stable forms under different conditions.

Chemical Reactivity and Mechanistic Investigations of 5 Amino 2 Bromo 4 Nitrophenol

Nucleophilic Aromatic Substitution Reactions at the Bromine Center

The bromine atom at the C2 position of 5-Amino-2-bromo-4-nitrophenol is susceptible to nucleophilic aromatic substitution (SNAr). This reactivity is significantly influenced by the electronic environment of the aromatic ring.

The generally accepted mechanism for nucleophilic aromatic substitution on activated aryl halides, such as this compound, is the SNAr mechanism. orientjchem.org This process typically involves two steps:

Nucleophilic Attack: A nucleophile attacks the carbon atom bearing the bromine, leading to the formation of a resonance-stabilized carbanionic intermediate known as a Meisenheimer complex. The aromaticity of the ring is temporarily disrupted in this step.

Leaving Group Departure: The bromine atom departs as a bromide ion, and the aromaticity of the ring is restored.

The presence of the strongly electron-withdrawing nitro group, positioned para to the bromine atom, is crucial for the stabilization of the negatively charged Meisenheimer intermediate through resonance. masterorganicchemistry.com This stabilization lowers the activation energy of the reaction, making the nucleophilic substitution more favorable. The amino group, being an electron-donating group, generally deactivates the ring towards nucleophilic attack. However, its meta position relative to the bromine atom means its deactivating effect is less pronounced compared to if it were in an ortho or para position.

The scope of nucleophiles that can displace the bromine atom is broad and includes amines, alkoxides, and thiolates. For instance, reactions with various amines would lead to the formation of corresponding N-substituted 2,5-diamino-4-nitrophenol derivatives.

Interactive Table: Expected Products of Nucleophilic Aromatic Substitution on this compound

| Nucleophile | Expected Product |

| Ammonia (NH₃) | 2,5-Diamino-4-nitrophenol |

| Methylamine (CH₃NH₂) | 5-Amino-2-(methylamino)-4-nitrophenol |

| Sodium methoxide (B1231860) (NaOCH₃) | 5-Amino-2-methoxy-4-nitrophenol |

| Sodium thiophenoxide (NaSPh) | 5-Amino-2-(phenylthio)-4-nitrophenol |

Influence of Substituents on Reaction Kinetics

The nature of the leaving group also influences the reaction rate. For SNAr reactions, the rate-determining step is typically the formation of the Meisenheimer complex, not the departure of the leaving group. Consequently, the reaction rates often follow the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. nih.gov This is because the more electronegative halogen (fluorine) polarizes the C-X bond more effectively, making the carbon atom more electrophilic and thus more susceptible to nucleophilic attack.

Reactivity of the Nitro Group: Reduction to Amino and Other Transformations

The nitro group of this compound is readily reduced to an amino group, providing a route to tri-substituted benzene (B151609) derivatives. This transformation can be achieved through various methods, including catalytic hydrogenation and electrochemical reduction.

Heterogeneous Catalysis: The reduction of nitroarenes is commonly carried out using heterogeneous catalysts such as palladium on carbon (Pd/C), platinum on carbon (Pt/C), or Raney nickel, in the presence of a hydrogen source like hydrogen gas (H₂). masterorganicchemistry.com The mechanism of heterogeneous catalytic hydrogenation involves the adsorption of both the nitro compound and hydrogen onto the catalyst surface. researchgate.net Hydrogen atoms are then transferred sequentially to the nitro group, leading to the formation of nitroso and hydroxylamino intermediates before the final amino product is formed. nih.gov A significant challenge in the reduction of halogenated nitroaromatics is the potential for hydrodehalogenation (loss of the bromine atom). researchgate.netresearchgate.netacs.org Careful selection of the catalyst and reaction conditions is crucial to achieve chemoselective reduction of the nitro group while preserving the C-Br bond. nih.gov

Homogeneous Catalysis: Homogeneous catalysts, which are soluble in the reaction medium, offer an alternative approach for nitro group reduction. ethz.ch These catalysts, often based on transition metals like rhodium or ruthenium, can exhibit high selectivity. rsc.org The mechanism of homogeneous catalysis typically involves the activation of the hydrogen source by the metal complex, followed by the transfer of hydride to the coordinated nitro group. One of the advantages of homogeneous catalysis is the ability to tune the catalyst's reactivity and selectivity by modifying the ligands around the metal center.

Interactive Table: Comparison of Catalytic Systems for Nitro Group Reduction

| Catalyst Type | Examples | Advantages | Disadvantages |

| Heterogeneous | Pd/C, Pt/C, Raney Ni | Easy to separate from the reaction mixture, reusable. chembam.com | Can sometimes lead to side reactions like hydrodehalogenation. researchgate.net |

| Homogeneous | RhCl(PPh₃)₃ (Wilkinson's catalyst) | High selectivity, milder reaction conditions. ethz.ch | Difficult to separate from the product, catalyst recovery can be challenging. chembam.com |

Electrochemical Reduction Behavior

The electrochemical reduction of nitrophenols has been studied as a method for both synthesis and degradation of these compounds. sciepub.comscispace.com The reduction of the nitro group occurs at the cathode and typically proceeds through a series of electron and proton transfer steps. The initial step is often the formation of a nitro radical anion, which is then further reduced to the nitroso and hydroxylamino intermediates, and finally to the amino group.

The reduction potential is influenced by the substituents on the aromatic ring. Electron-withdrawing groups generally make the reduction easier (occur at a less negative potential), while electron-donating groups make it more difficult. The pH of the solution also plays a crucial role in the electrochemical reduction process, as protons are consumed during the reaction. uc.pt For this compound, the presence of the electron-donating amino and hydroxyl groups would be expected to make the reduction of the nitro group occur at a more negative potential compared to an unsubstituted nitrophenol.

Reactions Involving the Phenolic Hydroxyl Group

The phenolic hydroxyl group in this compound can undergo a variety of reactions, most notably O-alkylation and O-acylation.

O-Alkylation: The hydroxyl group can be converted to an ether through reaction with an alkylating agent, such as an alkyl halide, in the presence of a base. pharmaxchange.info The base deprotonates the phenolic hydroxyl group to form a more nucleophilic phenoxide ion, which then attacks the alkylating agent in an SN2 reaction. A potential side reaction is the N-alkylation of the amino group. Selective O-alkylation can often be achieved by careful choice of the base and reaction conditions. For instance, using a weaker base might favor O-alkylation, as the phenoxide is more readily formed than the corresponding amide anion. umich.edu

O-Acylation: The phenolic hydroxyl group can also be acylated to form an ester. This is typically achieved by reacting the phenol (B47542) with an acylating agent, such as an acid chloride or an acid anhydride (B1165640), often in the presence of a base like pyridine (B92270). acs.org Similar to alkylation, N-acylation of the amino group is a competing reaction. The relative nucleophilicity of the hydroxyl and amino groups will determine the selectivity of the acylation reaction. In many cases, the amino group is more nucleophilic and will react preferentially. However, selective O-acylation can be achieved under specific conditions, for example, by using a bulky acylating agent that is sterically hindered from reacting with the more accessible amino group.

Esterification and Etherification Reactions

The phenolic hydroxyl group is a primary site for nucleophilic reactions such as esterification and etherification. The presence of electron-withdrawing groups (nitro and bromo) on the aromatic ring increases the acidity of the phenolic proton, facilitating its removal by a base to form a more reactive phenoxide ion.

Esterification: This reaction involves the conversion of the hydroxyl group into an ester. While direct reaction with a carboxylic acid (Fischer esterification) is possible, it is often inefficient for phenols. A more common and effective method involves reacting the phenol with an acyl halide or an acid anhydride in the presence of a base (like pyridine or triethylamine). The base neutralizes the acidic byproduct (e.g., HCl) and can also catalyze the reaction. For instance, 4-nitrophenyl (PNP) activated esters are synthesized via the esterification of carboxylic acids with 4-nitrophenol (B140041), highlighting the utility of this reaction on nitrophenol scaffolds. rsc.org

Etherification: The formation of an ether linkage at the phenolic position is typically achieved through the Williamson ether synthesis. This method involves the deprotonation of the hydroxyl group with a strong base (e.g., sodium hydroxide (B78521) or sodium hydride) to generate a sodium phenoxide intermediate. This potent nucleophile then undergoes an SN2 reaction with an alkyl halide (e.g., iodomethane (B122720) or ethyl bromide) to yield the corresponding ether. The electron-withdrawing substituents on the ring enhance the nucleophilicity of the resulting phenoxide, promoting an efficient reaction.

The table below illustrates typical conditions for these transformations.

| Reaction Type | Reagents | Typical Conditions | Product Class |

| Esterification | Acetyl chloride, Pyridine | Room temperature, inert solvent (e.g., CH₂Cl₂) | Phenyl ester |

| Etherification | 1. Sodium hydroxide (NaOH)2. Methyl iodide (CH₃I) | 1. Aqueous or alcoholic solution2. Reflux | Phenyl ether |

Oxidative Transformations of the Hydroxyl Moiety

Phenolic compounds, particularly those bearing electron-donating groups like an amino group, are generally susceptible to oxidation. The combination of both a hydroxyl and an amino group on the same ring, as seen in aminophenols, makes the molecule highly reactive towards oxidizing agents.

The oxidation of this compound is expected to be complex. While simple phenols can be oxidized to quinones, the specific substitution pattern and the presence of the amino group make the formation of a stable, simple quinone unlikely. Instead, oxidation is more likely to lead to the formation of highly colored, complex polymeric materials through radical coupling mechanisms. The amino group itself can also be a site of oxidation, potentially being converted to nitroso or nitro functionalities under harsh conditions, though this is less common than reactions involving the ring and the phenolic hydroxyl group. sciencemadness.org The precise outcome of an oxidative reaction would be highly dependent on the nature of the oxidizing agent and the specific reaction conditions employed.

Electrophilic Reactivity of the Aromatic Ring in the Presence of Activating and Deactivating Groups

Electrophilic aromatic substitution (EAS) is a fundamental reaction of benzene derivatives. masterorganicchemistry.comlibretexts.org The rate and regioselectivity of the reaction are governed by the substituents already present on the ring. In this compound, the ring has two unsubstituted positions (C3 and C6) available for attack by an electrophile.

The directing effects of the substituents are as follows:

-OH (hydroxyl): A strongly activating, ortho, para-directing group.

-NH₂ (amino): A very strongly activating, ortho, para-directing group.

-Br (bromo): A deactivating, ortho, para-directing group.

-NO₂ (nitro): A strongly deactivating, meta-directing group.

The following table summarizes the influence of each substituent on the available ring positions.

| Substituent (Position) | Activating/Deactivating | Directing Effect | Influence on C3 | Influence on C6 |

| -OH (C1) | Activating | ortho, para | meta (deactivated) | para (activated) |

| -Br (C2) | Deactivating | ortho, para | ortho (directed) | meta (no effect) |

| -NO₂ (C4) | Deactivating | meta | ortho (deactivated) | meta (directed) |

| -NH₂ (C5) | Activating | ortho, para | meta (deactivated) | ortho (activated) |

| Net Effect | Strongly Disfavored | Strongly Favored |

Condensation and Coupling Reactions Involving the Amino Group

The primary aromatic amino group is a versatile nucleophile and a precursor to diazonium salts, enabling a wide range of chemical transformations.

Condensation Reactions: The amino group readily undergoes condensation reactions with carbonyl compounds such as aldehydes and ketones to form Schiff bases (or imines). This reaction typically requires acid catalysis to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. Similarly, the amino group can be acylated by reaction with acyl chlorides or anhydrides to form amides. For example, derivatives of 2-amino-4-nitrophenol (B125904), such as N-(2-hydroxy-5-nitrophenyl)formamide and N-(2-hydroxy-5-nitrophenyl)acetamide, are formed via acylation of the amino group. nih.gov

Coupling Reactions: A characteristic reaction of primary aromatic amines is diazotization, followed by azo coupling. Treatment of this compound with nitrous acid (HNO₂, typically generated in situ from sodium nitrite (B80452) and a strong acid like HCl) at low temperatures (0–5 °C) converts the amino group into a diazonium salt. This diazonium cation is a weak electrophile that can then react with an electron-rich coupling component, such as another phenol or an aniline (B41778), to form a highly colored azo compound. This reaction is the chemical basis for the formation of a vast array of azo dyes.

A representative diazotization and coupling reaction is outlined below.

| Step | Reaction Name | Reagents | Intermediate/Product |

| 1 | Diazotization | Sodium nitrite (NaNO₂), Hydrochloric acid (HCl), 0-5 °C | 2-Bromo-4-nitro-5-hydroxyphenyldiazonium chloride |

| 2 | Azo Coupling | Phenol (C₆H₅OH), NaOH | Azo dye |

Applications of 5 Amino 2 Bromo 4 Nitrophenol in Advanced Materials and Chemical Synthesis

Role as a Key Intermediate in the Synthesis of Complex Organic Molecules

The specific constitution of 5-Amino-2-bromo-4-nitrophenol, featuring an o-aminophenol core, makes it an exceptionally useful building block in organic synthesis. The interplay of its electron-donating (amino, hydroxyl) and electron-withdrawing (nitro, bromo) groups influences the reactivity of the aromatic ring and provides multiple handles for sequential chemical transformations.

The ortho-disposed amino and hydroxyl groups are pivotal for the construction of fused heterocyclic systems, particularly benzoxazoles and related structures. This cyclization is a common strategy in medicinal chemistry and materials science to create rigid, planar molecules with unique electronic and photophysical properties. The general reaction involves the condensation of the o-aminophenol with a suitable electrophile, such as a carboxylic acid, aldehyde, or their derivatives, to form the five-membered oxazole (B20620) ring.

While literature specifically detailing the cyclization of this compound is specialized, the reactivity of closely related analogs is well-documented. For instance, studies on substituted 2-aminophenols show that substituents like bromo and nitro groups are generally well-tolerated in benzoxazole (B165842) formation reactions. Furthermore, research on 2-amino-4-nitrophenol (B125904), a direct structural analog, has demonstrated its successful use in synthesizing larger heterocyclic frameworks. A known pathway involves the reaction with dibromoalkanes to prepare partially saturated heterocycles such as 1,4-benzoxazines, 1,5-benzoxazepines, and 1,6-benzoxazocines. unb.ca This indicates a strong potential for this compound to serve as a precursor for a diverse range of substituted heterocyclic compounds.

Table 1: Potential Heterocyclic Systems Derived from this compound

| Reagent Class | Resulting Heterocycle | Ring Size |

|---|---|---|

| Carboxylic Acids / Esters | Substituted Benzoxazole | 5-membered |

| Aldehydes | Substituted Benzoxazole | 5-membered |

| β-Diketones | Substituted Benzoxazole | 5-membered |

| Dibromoalkanes (e.g., 1,2-dibromoethane) | Substituted Benzoxazine | 6-membered |

| Dibromoalkanes (e.g., 1,3-dibromopropane) | Substituted Benzoxazepine | 7-membered |

The distinct reactivity of each functional group on the this compound ring allows for its use as a scaffold to build molecules with precisely controlled functionality. Each site can be addressed with a high degree of chemical selectivity, making it a valuable starting material for creating polyfunctional derivatives for applications in pharmaceuticals, agrochemicals, and materials science.

The primary amine (-NH₂) can be readily diazotized to form a diazonium salt, which is a versatile intermediate for introducing a wide array of other functional groups (e.g., -H, -OH, -CN, halogens) or for use in azo coupling reactions. The hydroxyl group (-OH) can undergo etherification or esterification. The bromine atom (-Br) is a key handle for metal-catalyzed cross-coupling reactions (e.g., Suzuki, Heck, Sonogashira), enabling the formation of carbon-carbon or carbon-heteroatom bonds. Lastly, the nitro group (-NO₂) can be selectively reduced to an amine, providing a new site for derivatization that is orthogonal to the original amino group. This reduction would yield 2-bromo-4,5-diaminophenol, an intermediate that could be used to form other heterocyclic systems like benzimidazoles.

Utilization in Dye Chemistry and Pigment Development

Substituted aminophenols are a cornerstone of the dye and pigment industry. The specific substituents on this compound make it a precursor for producing colors with specific shades and fastness properties.

Aromatic amines are primary components in the synthesis of azo dyes, which constitute the largest class of synthetic colorants. The synthesis involves two main steps: the conversion of the primary aromatic amine into a diazonium salt, followed by the coupling of this salt with an electron-rich coupling component, such as a phenol (B47542) or another amine.

The amino group on this compound allows it to serve as the "diazo component" in this process. Upon diazotization with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid), it forms a reactive diazonium salt. This salt can then be reacted with various coupling components to generate a wide range of azo dyes. The final color of the dye is heavily influenced by the electronic nature of the substituents on both the diazo and coupling components. The presence of the electron-withdrawing nitro and bromo groups on the this compound moiety would generally lead to a bathochromic (deepening of color) shift, pushing the absorption wavelength towards longer, more reddish hues. A similar compound, 2-amino-5-nitrophenol, is known to be diazotized and coupled with Naphthol AS-PH to produce azo pigments. researchgate.net

Table 2: Role of Substituents in Azo Dye Color

| Substituent on Diazo Component | Electronic Effect | Influence on Color |

|---|---|---|

| Nitro (-NO₂) | Strong Electron-Withdrawing | Bathochromic Shift (Deeper Color) |

| Bromo (-Br) | Electron-Withdrawing (Inductive) | Bathochromic Shift |

| Hydroxyl (-OH) | Electron-Donating (Resonance) | Hypsochromic Shift (Lighter Color) |

Small aromatic molecules containing amino and nitro groups are frequently used as direct dyes in semi-permanent hair colorant formulations. These dyes function by diffusing into the hair shaft and binding non-covalently, providing temporary color without the use of an oxidant like hydrogen peroxide. Various isomers, such as 2-amino-4-nitrophenol and 4-amino-3-nitrophenol, are listed as ingredients in such products. researchgate.net

Given its structural similarity to known hair dye components, this compound is a strong candidate for use in these specialized formulations. Additionally, related compounds like 2-amino-4-nitrophenol have been used as intermediates in the synthesis of coupler components for oxidative (permanent) hair dyes. google.com This suggests a dual potential for this compound, either as a direct dye itself or as a precursor to other components in more complex hair coloring systems.

Potential in Functional Materials Design and Fabrication

The design of advanced materials with tailored properties often relies on the synthesis of highly functionalized monomers that can be polymerized or incorporated into larger supramolecular assemblies. The multiple reactive sites on this compound provide significant potential for its use in the fabrication of functional polymers and materials.

The bifunctional nature of the amino and hydroxyl groups allows this compound to act as a monomer in polycondensation reactions. For example, it could react with diacyl chlorides to form polyamides (via the amino group) or polyesters (via the hydroxyl group), or with diisocyanates to form polyurethanes. The pendant bromo and nitro groups would remain on the polymer backbone, imparting specific properties to the final material.

The bromo group could be used for post-polymerization modification, allowing for the grafting of other functional moieties onto the polymer chain. Alternatively, it could be utilized in polymerization reactions themselves, such as in polycondensation reactions based on palladium-catalyzed cross-coupling. The nitro group, with its strong dipole moment, could enhance properties like thermal stability or solubility, and its potential reduction to an amine offers a route to create cross-linked or dendritic polymer structures. These pathways could lead to the development of materials for applications such as specialty membranes, high-performance resins, or electronic materials.

Incorporation into Polymer Systems

The multifunctional nature of this compound makes it a candidate for integration into various polymer systems, where its distinct functional groups can impart specific properties to the resulting materials. The amino and hydroxyl groups are particularly suited for polymerization reactions, such as the formation of polyamides, polyimides, and polyesters.

High-performance polymers like aromatic polyamides are valued for their exceptional thermal and mechanical properties. The synthesis of such polymers often involves the polycondensation of aromatic diamines with diacid chlorides. While specific research on this compound as a monomer is limited, the broader class of aminophenols is utilized in creating specialty polymers. For instance, para-aminophenol (PAP) and its derivatives are employed in the coatings industry to enhance adhesion and corrosion resistance due to the reactivity of both the amino and hydroxyl groups with resin components. kajay-remedies.com The amino group can form covalent bonds with epoxides, isocyanates, or carboxylic acids present in polymer matrices, thereby improving the durability of the coating. kajay-remedies.com

The bromine substituent on the aromatic ring of this compound could further influence the properties of polymers. Studies on brominated polyimides have shown that the introduction of bromine can lead to an increase in the glass transition temperature and enhanced solubility in various solvents. researchgate.net However, it may also slightly decrease thermal stability. researchgate.net The presence of bromine can also impact the gas transport properties of polymer membranes, often leading to reduced permeability and increased selectivity for certain gas pairs. kpi.ua

The nitro group, an electron-withdrawing moiety, can also play a significant role. In the context of polymer science, nitro-functionalized monomers are of interest for creating materials with specific electronic properties. For instance, polymers containing nitroaromatic compounds have been investigated for their potential in explosive detection sensors. forumias.comresearchgate.net

The functionalization of phenolic compounds is a known strategy for creating novel absorbable polymers for biomedical applications. bezwadabiomedical.com By reacting phenolic compounds with hydroxy acids, monomers can be produced that polymerize into materials with controlled degradation profiles. bezwadabiomedical.com This suggests a potential pathway for utilizing this compound in the development of functional biomaterials.

Table 1: Potential Impact of Functional Groups of this compound on Polymer Properties

| Functional Group | Potential Contribution to Polymer Properties |

| Amino (-NH₂) | Reactive site for polymerization (e.g., polyamides, polyimides). Can enhance adhesion in coatings. |

| Hydroxyl (-OH) | Reactive site for polymerization (e.g., polyesters, polyethers). Can improve solubility and adhesion. |

| Bromo (-Br) | May increase glass transition temperature and solubility. Can act as a site for further functionalization. |

| Nitro (-NO₂) | Introduces electron-withdrawing character, potentially influencing electronic properties and serving as a recognition site in sensors. |

Contribution to Optoelectronic or Sensing Materials

The electronic characteristics of this compound, arising from the interplay of its electron-donating (amino, hydroxyl) and electron-withdrawing (nitro) groups, suggest its potential utility in optoelectronic and sensing materials.

Polymers designed for optoelectronic applications often feature conjugated systems with tunable light absorption and emission properties. researchgate.net The incorporation of monomers with specific donor-acceptor characteristics is a key strategy in designing such materials. The nitro group, being a strong electron acceptor, has been explored as an anchor group in dye-sensitized solar cells. rsc.orgresearchgate.net Theoretical studies on donor-π-acceptor architectures have highlighted the role of ionic substituents in modulating the optical response of π-conjugated systems, indicating their potential for high-performance light-emitting and energy-conversion devices. mdpi.com While direct application of this compound is not documented, its structure embodies the donor-acceptor principle.

In the realm of chemical sensors, polymer-based materials are widely used for the detection of various analytes, including nitroaromatic compounds, which are often components of explosives. mdpi.commdpi.com These sensors frequently rely on fluorescence quenching mechanisms, where the interaction between the analyte and the polymer leads to a detectable change in fluorescence intensity. mdpi.com Polymers containing electron-rich aromatic units can act as effective sensing platforms for electron-deficient nitroaromatics. The phenolic and amino functionalities of this compound could be leveraged in the design of polymers for such sensing applications.

Furthermore, substituted anilines and aminophenols can be polymerized to form electroactive polymers. doi.orgnih.govrsc.orgmdpi.com These conducting polymers have applications in various types of sensors. For example, poly(o-aminophenol) has been used as a matrix for biosensors. rsc.org The specific substituents on the aniline (B41778) or aminophenol monomer can influence the morphology and electrical properties of the resulting polymer, which in turn affects its sensing performance. rsc.org

Table 2: Potential Roles of this compound Moieties in Optoelectronic and Sensing Materials

| Moiety | Potential Function |

| Aminophenol | Can be polymerized to form an electroactive polymer backbone for sensors. |

| Nitro Group | Acts as an electron-acceptor, potentially enabling charge-transfer interactions for sensing or optoelectronic effects. |

| Bromo Substituent | Can modify the electronic properties and solid-state packing of the material, influencing its optical and sensing response. |

Catalytic Roles and the Development of New Catalytic Systems

The structure of this compound also suggests its potential as a precursor or ligand in the development of novel catalytic systems. The amino and hydroxyl groups can coordinate with metal ions, while the aromatic ring can be further functionalized.

Homogeneous and Heterogeneous Catalysis Using Derivatives

In homogeneous catalysis, the electronic and steric properties of ligands play a crucial role in determining the activity and selectivity of a metal catalyst. nih.gov The halide substituents on ligands, for instance, can have a significant impact on the catalytic process. nih.gov While specific studies on ligands derived from this compound are not available, the general principles of ligand design suggest that the bromo and nitro groups would modulate the electron density at the metal center, thereby influencing its catalytic behavior.

Metal-organic frameworks (MOFs) are a class of porous materials with potential applications in heterogeneous catalysis. The properties of MOFs are determined by the metal nodes and the organic linkers. Functionalized linkers, such as those containing amino groups, can enhance the catalytic activity of MOFs. researchgate.netscispace.com The amino and carboxylic acid functionalities in MOF linkers can provide coordination sites for metal ions, leading to catalytically active centers. nih.gov It is conceivable that derivatives of this compound could be designed to act as linkers in the synthesis of functional MOFs.

Heterogeneous catalysts can also be prepared by the pyrolysis of functionalized polymers. rsc.org This process can yield carbon-based materials with embedded catalytic sites. The specific functionalities present in the starting polymer can influence the nature of the resulting catalyst.

Design of Nanocatalysts for Specific Transformations

Nanocatalysts are of great interest due to their high surface area and unique catalytic properties. The synthesis of nanocatalysts often involves the use of stabilizing agents or precursors that influence the size, shape, and surface chemistry of the nanoparticles. Nitroanilines have been used in the context of nanoparticle-catalyzed reduction reactions, both as substrates to test catalytic activity and potentially as precursors in catalyst synthesis. koreascience.krrubber.or.krresearchgate.netresearchgate.netrsc.org

The functional groups on this compound could be utilized in the synthesis of nanocatalysts. For example, the amino and hydroxyl groups could coordinate to metal precursors, guiding the formation of nanoparticles with specific characteristics. The organic shell provided by the ligand can prevent agglomeration and modulate the catalytic activity of the nanoparticles. While the direct use of this compound for this purpose is not documented, the principles of nanocatalyst design suggest this as a plausible area of investigation.